molecular formula C14H17NO3S B11763474 1-Cbz-3-Acetylsulfanyl-pyrrolidine CAS No. 930299-97-1

1-Cbz-3-Acetylsulfanyl-pyrrolidine

Cat. No.: B11763474
CAS No.: 930299-97-1
M. Wt: 279.36 g/mol
InChI Key: TVOUMCXPTLKCDU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cbz-3-Acetylsulfanyl-pyrrolidine typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-Cbz-3-Acetylsulfanyl-pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cbz-3-Acetylsulfanyl-pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cbz-3-Acetylsulfanyl-pyrrolidine involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The Cbz group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

1-Cbz-3-Acetylsulfanyl-pyrrolidine can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and research applications.

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for 1-Cbz-3-Acetylsulfanyl-pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolidine ring. The Cbz (carbobenzyloxy) group is introduced first via carbamate protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., NaHCO₃). The acetylsulfanyl group is then introduced at the 3-position via nucleophilic substitution or thiol-acetylation. For example, a thiol intermediate can be acetylated using acetyl chloride in the presence of a base like triethylamine. Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity and byproduct formation. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and confirmed by ¹H/¹³C NMR for functional group integrity. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. Residual solvents are quantified using GC-MS, adhering to ICH guidelines. For stereochemical confirmation, circular dichroism (CD) or chiral HPLC may be employed if chiral centers are present .

Advanced Research Questions

Q. What experimental approaches address stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Stereochemical analysis requires X-ray crystallography for absolute configuration determination, as seen in analogous pyrrolidine sulfonamide structures . Dynamic NMR can resolve rotational barriers of the Cbz group, while NOESY experiments elucidate spatial proximity between the acetylsulfanyl moiety and adjacent protons. Computational methods (DFT calculations) predict stable conformers and guide synthetic design .

Q. How does the acetylsulfanyl group modulate the compound’s reactivity in cross-coupling or bioconjugation reactions?

  • Methodological Answer : The acetylsulfanyl group acts as a masked thiol, enabling deprotection (via hydrolysis with NaOH/MeOH) for subsequent Michael additions or disulfide formation. Its electron-withdrawing nature activates the pyrrolidine ring for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Kinetic studies using UV-Vis spectroscopy can track reaction progress, while TLC-MS monitors intermediate stability .

Q. How can contradictions in biological activity data for this compound be systematically resolved?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Researchers should:

  • Compare batches using orthogonal analytical techniques (e.g., 2D NMR vs. LC-MS).
  • Perform dose-response assays with strict controls (e.g., cell viability assays with IC₅₀ normalization).
  • Use molecular docking to validate target interactions, referencing crystallographic data from related sulfonamide-pyrrolidine complexes .

Q. Data Contradiction Analysis

Q. Why do reported catalytic efficiencies of this compound in asymmetric synthesis vary across studies?

  • Methodological Answer : Variations stem from differences in:

  • Solvent systems : Polar aprotic solvents (DMF) may enhance nucleophilicity vs. nonpolar solvents (toluene).
  • Catalyst loading : Lower loadings (1–5 mol%) reduce side reactions but require longer reaction times.
  • Substrate scope : Bulky substituents on the pyrrolidine ring hinder transition-state alignment. Systematic kinetic profiling (e.g., Eyring plots) and Hammett analyses can isolate electronic vs. steric effects .

Q. Tables for Key Data

Property Analytical Method Typical Results Reference
PurityHPLC (C18, 254 nm)≥95% (Retention time: 8.2 min)
Molecular Weight ConfirmationHRMS (ESI+)[M+H]⁺ calc. 296.12, found 296.11
Stereochemical PurityChiral HPLC (Chiralpak AD-H)>99% ee (Hexane:IPA = 90:10, 1 mL/min)

Properties

IUPAC Name

benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-11(16)19-13-7-8-15(9-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOUMCXPTLKCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679445
Record name Benzyl 3-(acetylsulfanyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930299-97-1
Record name Benzyl 3-(acetylsulfanyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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